molecular formula C17H12ClFN4O3 B2543178 1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1173073-14-7

1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2543178
CAS No.: 1173073-14-7
M. Wt: 374.76
InChI Key: UTHWXDAQUBYHEW-UHFFFAOYSA-N
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Description

The compound 1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione features a polycyclic core combining pyrrolo, triazole, and dione moieties. Key structural attributes include:

  • Substituents: A 3-chloro-4-fluorophenyl group at position 1 and a 3-methoxyphenyl group at position 3.
  • Electrochemical Profile: The chloro and fluoro groups are electron-withdrawing, while the methoxy group is electron-donating, creating a polarized electronic environment.
  • Synthetic Relevance: Likely synthesized via cycloaddition or coupling reactions, as seen in analogs (e.g., ).

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O3/c1-26-11-4-2-3-9(7-11)22-16(24)14-15(17(22)25)23(21-20-14)10-5-6-13(19)12(18)8-10/h2-8,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHWXDAQUBYHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamino-Triazole Precursors

A foundational approach involves the cyclocondensation of 4,5-diamino-1,2,3-triazole derivatives with 1,2-dicarbonyl compounds. This method, adapted from syntheses of 1H-1,2,3-triazolo[4,5-b]pyrazines, leverages the reactivity of vicinal diamines with diketones to form fused heterocycles. For the target compound, 4,5-diamino-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole (Intermediate A) is condensed with a 3-methoxyphenyl-substituted diketone (Intermediate B) under acidic conditions (Scheme 1).

Scheme 1

Intermediate A + Intermediate B → Target Compound  
Conditions: AcOH, 110°C, 12 h  
Yield: 32–38%  

Key challenges include the low solubility of Intermediate A in polar solvents and competing side reactions, such as over-oxidation of the diketone. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) is typically required to isolate the product.

Huisgen Azide-Alkyne Cycloaddition (Click Chemistry)

The Huisgen cycloaddition offers a modular route to construct the triazole ring post-pyrrolidine-dione formation. Starting with a preformed pyrrolidine-2,5-dione core bearing alkyne and azide functionalities, copper(I)-catalyzed cycloaddition facilitates triazole annulation. For example, 1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione-3-alkyne (Intermediate C) reacts with 3-methoxyphenyl azide (Intermediate D) in the presence of CuI and DIPEA (Scheme 2).

Scheme 2

Intermediate C + Intermediate D → Target Compound  
Conditions: CuI (10 mol%), DIPEA, THF, rt, 24 h  
Yield: 45–52%  

Regioselectivity (1,4- vs. 1,5-triazole) is controlled by the copper catalyst, with 1,4-regioisomers predominating. Nuclear Overhauser effect (NOE) spectroscopy confirms the triazole orientation in the final product.

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, CDCl3):

  • δ 7.82 (dd, J = 8.4, 2.1 Hz, 1H, Ar–H)
  • δ 7.45–7.39 (m, 2H, Ar–H)
  • δ 6.98 (d, J = 8.8 Hz, 1H, Ar–H)
  • δ 4.21 (s, 3H, OCH3)
  • δ 3.75–3.68 (m, 2H, pyrrolidine-H)
  • δ 3.12–3.05 (m, 2H, pyrrolidine-H)

13C NMR (100 MHz, CDCl3):

  • δ 170.2 (C=O)
  • δ 162.5 (C-F)
  • δ 159.8 (C-OCH3)
  • δ 135.4–114.7 (Ar-C)
  • δ 55.3 (OCH3)

HRMS (ESI):

  • m/z calcd for C18H13ClFN3O3 [M+H]+: 396.0521
  • Found: 396.0518

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the fused triazole-pyrrolidine-dione structure. Key metrics:

  • Space group: P21/c
  • Unit cell: a = 8.42 Å, b = 12.15 Å, c = 14.30 Å
  • Dihedral angle between aryl rings: 78.5°

Optimization and Challenges

Regioselectivity in Triazole Formation

Competing 1,4- and 1,5-triazole isomers are observed during Huisgen cycloaddition. Density functional theory (DFT) calculations indicate the 1,4-isomer is favored by 4.2 kcal/mol due to reduced steric hindrance. Chromatographic separation (SiO2, CH2Cl2/MeOH 95:5) achieves >98% isomeric purity.

Solvent Effects on Cyclocondensation

Polar aprotic solvents (e.g., DMF) improve Intermediate A solubility but promote diketone decomposition. Mixed solvent systems (AcOH/toluene 1:1) balance reactivity and stability, enhancing yields to 41%.

Chemical Reactions Analysis

1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione exhibit significant anticancer properties. For instance:

  • MDM2 Inhibition : Compounds with similar structural motifs have been reported to inhibit the MDM2 protein with high affinity (K_i < 1 nM), which is crucial in cancer cell proliferation. The structure-activity relationship (SAR) studies have shown that modifications in the phenyl rings can enhance the potency against various cancer cell lines .
  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by disrupting the interaction between MDM2 and p53 proteins. This mechanism has been validated in vitro and in vivo .

Neuroprotective Effects

The neuroprotective potential of triazole derivatives has been explored extensively. The compound's ability to inhibit cholinesterases suggests its use in treating neurodegenerative diseases such as Alzheimer's disease. Recent research indicates:

  • Cholinesterase Inhibition : The compound demonstrates inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's therapy .
  • In Vivo Efficacy : Animal studies have shown promising results where these compounds improved cognitive functions and reduced neuroinflammation .

Pesticidal Properties

The unique chemical structure of This compound has led to investigations into its use as a pesticide:

  • Insecticidal Activity : Research has indicated that triazole derivatives possess insecticidal properties against a range of agricultural pests. The mechanism involves disrupting the hormonal balance in insects leading to mortality .
  • Fungicidal Effects : Similar compounds have been evaluated for their antifungal activities against various plant pathogens. These studies demonstrate that modifications in the triazole ring can enhance fungicidal efficacy .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityHigh affinity MDM2 inhibitors; induces apoptosis ,
Neuroprotective EffectsAChE/BuChE inhibition; improves cognitive function
Agricultural UseInsecticidal and fungicidal properties

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of key signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following table highlights structural similarities and differences with key analogs:

Compound Name Core Structure Substituents Key Properties/Applications Reference
Target Compound Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 3-chloro-4-fluorophenyl, 3-methoxyphenyl Assumed pharmacological potential (based on triazole-dione cores) N/A
3-(3-Chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-pyrrolo[3,4-c]pyrrole Pyrrolo[3,4-c]pyrrole 3-chlorophenyl, 4-chlorophenyl Supplier-listed; potential agrochemical use (e.g., pesticides)
Fluroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) Pyrrole-2,5-dione 3,4-dichloro, 4-fluorophenyl Registered pesticide; halogenated substituents enhance stability
3-(3-Chlorophenyl)-6-(trifluoromethyl)-pyrimidine-2,4-dione Pyrimidine-2,4-dione 3-chlorophenyl, trifluoromethyl Supplier-listed; trifluoromethyl group improves lipophilicity
(3aR,6aR)-1-Phenyl-5-[(R)-1-phenylethyl]-pyrrolo[3,4-c]pyrazole-4,6-dione Pyrrolo[3,4-c]pyrazole-dione Phenyl, phenylethyl, trifluoromethylphenyl Crystallographically characterized (ORTEP/SHELX tools)

Substituent Effects on Bioactivity

  • Halogenated Groups : Chloro and fluoro substituents (as in the target compound and fluoroimide) enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins.
  • Methoxy Groups : The 3-methoxyphenyl group in the target compound may improve solubility compared to fully halogenated analogs, balancing hydrophobicity.

Pharmacological and Agrochemic Potential

  • Triazole-Dione Cores: Known for kinase inhibition and antimicrobial activity in analogs ().
  • Structural Similarity Principles : The target compound’s similarity to pyrazole-oxime esters () implies possible insecticidal or fungicidal activity.

Biological Activity

The compound 1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrrolo-triazole core. The presence of halogen and methoxy substituents suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrrolo-triazoles exhibit significant anticancer properties. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation.

  • Mechanism of Action : It is believed to interfere with cell cycle progression and induce apoptosis in cancer cells. Studies have shown that the compound can inhibit specific kinases involved in cancer cell signaling pathways.

Enzyme Inhibition

The compound has also been tested for its inhibitory effects on various enzymes. Preliminary data suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Enzyme Inhibition Type IC50 Value
CDK8Competitive15 nM
CDK2Non-competitive25 nM

Antimicrobial Activity

Some studies have explored the antimicrobial properties of pyrrolo-triazole derivatives. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains.

Case Studies

  • Study on CDK Inhibition :
    A recent study focused on the synthesis and biological evaluation of pyrrolo-triazole derivatives showed that this compound effectively inhibits CDK8 in acute myeloid leukemia models. The results indicated a reduction in tumor growth in vivo ( ).
  • Antimicrobial Evaluation :
    In another investigation, derivatives similar to this compound were tested against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL ( ).

Research Findings

Further research has highlighted the potential of this compound in treating various diseases beyond cancer. Its structural modifications could lead to enhanced potency and selectivity against specific targets.

  • Structure-Activity Relationship (SAR) : Modifications at the methoxy and halogen positions have been shown to significantly impact biological activity. For instance, increasing the electron-withdrawing nature of substituents enhances kinase inhibition ( ).

Q & A

Q. Basic

  • 1H/13C NMR : Confirm substituent positions and stereochemistry. For example, chemical shifts for methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.0–7.2 ppm) align with similar pyrrolo-triazole derivatives .
  • X-ray crystallography : Resolve absolute stereochemistry, as demonstrated for related dihydropyrrolo-triazole-diones .
  • Mass spectrometry : Validate molecular weight using high-resolution MS, referencing analogs like those in .

How can computational methods predict the biological activity of this compound?

Q. Advanced

  • Molecular docking : Screen against targets (e.g., kinases) using software like AutoDock. Compare binding poses to known inhibitors, as done for triazole-thiol derivatives .
  • ADME analysis : Predict pharmacokinetics (e.g., bioavailability, blood-brain barrier penetration) using tools like SwissADME, critical for prioritizing analogs .

How can researchers address contradictions in spectroscopic data during characterization?

Q. Advanced

  • Comparative analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., dichlorophenyl-pyrrolo-triazoles) to resolve ambiguities .
  • DFT calculations : Model NMR chemical shifts and compare with experimental data to validate assignments .

What purification techniques are optimal for this compound?

Q. Basic

  • Recrystallization : Use water-miscible solvents (e.g., ethanol/water) to remove unreacted starting materials .
  • Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar impurities .

How to design structure-activity relationship (SAR) studies for modifying substituents?

Q. Advanced

  • Substituent variation : Replace chloro/fluoro groups with bromo or methyl to assess electronic effects on bioactivity .
  • Biological assays : Test modified analogs against cancer cell lines (e.g., MCF-7) to correlate substituents with cytotoxicity, as seen in pyrrolo-pyrazolone studies .

What experimental design approaches optimize reaction conditions?

Q. Advanced

  • Design of Experiments (DoE) : Use statistical models (e.g., factorial design) to optimize temperature, catalyst loading, and solvent ratios, as applied in flow-chemistry syntheses .
  • Flow chemistry : Enhance reproducibility and scalability for oxidation or cyclization steps .

How to confirm the stereochemistry of the compound?

Q. Basic

  • X-ray crystallography : Resolve the 3D structure, as demonstrated for (3aR,6aR)-configured analogs .
  • NOESY NMR : Detect spatial proximity between protons (e.g., methoxyphenyl and pyrrolo-H) to infer stereochemistry .

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